molecular formula C9H13NO.ClH<br>C9H14ClNO B3433732 Norpseudoephedrine hydrochloride CAS No. 53643-20-2

Norpseudoephedrine hydrochloride

Cat. No.: B3433732
CAS No.: 53643-20-2
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-JXLXBRSFSA-N
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Description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Phenylpropanolamine Hydrochloride is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.

Properties

CAS No.

53643-20-2

Molecular Formula

C9H13NO.ClH
C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1

InChI Key

DYWNLSQWJMTVGJ-JXLXBRSFSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

melting_point

381 to 385 °F (NTP, 1992)

physical_description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norpseudoephedrine hydrochloride
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Norpseudoephedrine hydrochloride
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Norpseudoephedrine hydrochloride
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Norpseudoephedrine hydrochloride

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